molecular formula C17H19N5O4 B3051731 Adenosine, 2'-O-(phenylmethyl)- CAS No. 35638-82-5

Adenosine, 2'-O-(phenylmethyl)-

Cat. No. B3051731
CAS RN: 35638-82-5
M. Wt: 357.4 g/mol
InChI Key: GUCMSLDJFPHTIR-LSCFUAHRSA-N
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Description

Adenosine, 2’-O-(phenylmethyl)- is a chemical compound . Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. The molecule consists of an adenine attached to a ribose via a β-N 9-glycosidic bond .


Synthesis Analysis

The synthesis of adenosine antagonists has been described in the literature. For instance, the synthesis of the adenosine A2A antagonist ZM 241385 starts from commercially available 2-furanhydrazide and includes a comprehensive structural characterization of all the intermediates and the final product .


Molecular Structure Analysis

Adenosine receptors are effector proteins triggered by the endogenous nucleoside adenosine to exert its numerous vital physiological effects . Through the use of gene cloning and molecular biologic techniques, we have significantly advanced our understanding of the number of adenosine receptor subtypes and their molecular characteristics, such as primary sequence, structural homology between species, pharmacologic profiles of agonists and antagonists, and distribution of tissue .


Chemical Reactions Analysis

The 2-phenethylamine moiety may be found in a range of AR (adenosine receptors) ligands, such as N6-(2-phenylethyl)adenosine .


Physical And Chemical Properties Analysis

Adenosine, 2’-O-(phenylmethyl)- has a molecular formula of C17H19N5O4 and a molecular weight of 357.369 . The characteristics that distinguish one substance from another are called properties. A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

Adenosine is a short-acting anti-arrhythmic; naturally occurring purine nucleoside. It depresses SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . Adenosine actions are mediated by specific cell surface receptors (A1, A2A, A2B, and A3 adenosine receptors), with many anti-inflammatory and atheroprotective actions resulting from A2A receptor activation .

Future Directions

Adenosine receptors are widely acknowledged pharmacological targets yet are still underutilized in clinical practice. Their ubiquitous distribution in almost all cells and tissues of the body makes them, on the one hand, excellent candidates for numerous diseases, and on the other hand, intrinsically challenging to exploit selectively and in a site-specific manner . Therefore, future research in the application of adenosine as an approach to improving outcomes in persons with cardiovascular disease is promising .

properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-phenylmethoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c18-15-12-16(20-8-19-15)22(9-21-12)17-14(13(24)11(6-23)26-17)25-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCMSLDJFPHTIR-LSCFUAHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461073
Record name Adenosine, 2'-O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35638-82-5
Record name Adenosine, 2'-O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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